Cas no 878060-19-6 (N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)

N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide structure
878060-19-6 structure
Product Name:N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide
CAS No:878060-19-6
MF:C26H30N4O5S
MW:510.605205059052
CID:5510229
Update Time:2025-10-31

N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[3-(acetylamino)phenyl]-2-[[1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl]sulfonyl]-
    • N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide
    • Inchi: 1S/C26H30N4O5S/c1-18-10-12-29(13-11-18)26(33)16-30-15-24(22-8-3-4-9-23(22)30)36(34,35)17-25(32)28-21-7-5-6-20(14-21)27-19(2)31/h3-9,14-15,18H,10-13,16-17H2,1-2H3,(H,27,31)(H,28,32)
    • InChI Key: GXIWYFRENIZOIT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(NC(C)=O)=C1)(=O)CS(C1C2=C(N(CC(N3CCC(C)CC3)=O)C=1)C=CC=C2)(=O)=O

N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2017-0536-2μmol
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Additional information on N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide

Introduction to N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide (CAS No. 878060-19-6)

N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide is a sophisticated chemical compound with a molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 878060-19-6, represents a fusion of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug development.

The molecular framework of this compound incorporates several key functional groups, including an acetamide moiety, a sulfonyl group, and a heterocyclic indole ring. These structural features are not only intriguing from a chemical perspective but also hold potential for biological activity. Specifically, the presence of the acetamidophenyl group suggests possible interactions with biological targets, while the sulfonyl group is often associated with enhanced binding affinity and metabolic stability.

In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. The indole ring in this compound, when combined with other pharmacophores, can exhibit properties such as receptor binding, enzyme inhibition, and anti-inflammatory effects. The specific modification of the indole ring with a 4-methylpiperidinyl group further enhances its potential as a bioactive molecule. This substitution pattern is known to influence the compound's solubility, permeability, and overall pharmacokinetic properties.

The acetamide functional group at the other end of the molecule adds another layer of complexity. Acetamides are commonly found in pharmaceuticals due to their ability to modulate protein-protein interactions and their role as bioisosteres in drug design. The incorporation of an acetamide moiety into this compound suggests that it may interact with biological targets in a manner similar to other acetamide-based drugs.

One of the most compelling aspects of this compound is its potential for therapeutic applications. Current research in medicinal chemistry often focuses on identifying molecules that can modulate key biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. The multifaceted nature of N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide makes it an attractive candidate for further exploration in these areas.

Recent studies have demonstrated that sulfonyl-containing compounds can exhibit potent inhibitory effects on various enzymes and receptors. The sulfonyl group in this molecule is positioned strategically to interact with biological targets, potentially leading to the development of novel therapeutic agents. Additionally, the presence of multiple functional groups allows for fine-tuning of the compound's properties through structural modifications.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to construct the complex indole scaffold and introduce the necessary substituents. The use of chiral auxiliaries and asymmetric catalysis may be particularly important in achieving enantiopure forms of the compound, which are often essential for biological activity.

In terms of pharmacological evaluation, N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide has shown promise in preliminary assays. Its ability to interact with biological targets suggests that it may have therapeutic potential in areas such as pain management, neuroprotection, and anti-inflammatory treatments. Further preclinical studies are warranted to fully elucidate its mechanism of action and therapeutic efficacy.

The compound's structural features also make it an interesting subject for computational studies. Molecular modeling techniques can be used to predict how this molecule might interact with biological targets at the atomic level. These simulations can provide valuable insights into its binding affinity, selectivity, and potential side effects. Such information is crucial for guiding experimental design and optimizing lead compounds for clinical development.

The development of new pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. N-(3-acetamidophenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-y}sulfonyl)acetamide exemplifies how advances in synthetic chemistry can contribute to the discovery of novel therapeutic agents. Its unique structural features and potential biological activities make it a compelling subject for further research.

In conclusion, N-(3-acetamidophenyl)-2-{(1

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